![molecular formula C20H24N2O B3061061 (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone CAS No. 38093-13-9](/img/structure/B3061061.png)
(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone
Vue d'ensemble
Description
“(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone” is a chemical compound with the molecular formula C20H24N2O . It’s a complex organic compound that falls under the category of phenylpiperidines .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H24N2O . The InChI string and Canonical SMILES can provide more detailed information about its structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Challenges and Efficiency : The synthesis of heterocycles containing piperidine and pyridine rings, similar to the structure of (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone, often encounters challenges due to inefficient synthetic processes requiring long reaction times. However, a study by Zhang et al. (2020) reported a simple and efficient method for synthesizing such compounds, which could be applicable to this compound (Zhang et al., 2020).
Structural Analysis and Isomorphism : Research on isomorphous structures similar to this compound reveals the significance of disorder in molecular structure, impacting the understanding of isomorphism during data-mining procedures (Swamy et al., 2013).
Molecular Structure and Synthesis Techniques : Various synthesis techniques and molecular structure analyses have been conducted on compounds structurally similar to this compound, offering insights into the potential methods for its synthesis and structural understanding (Huang et al., 2021).
Biological and Pharmacological Applications
Inhibition of Enzyme Activity : Compounds structurally related to this compound have been found to inhibit the activity of enzymes such as tyrosinase, suggesting potential applications in biochemistry or pharmacology (Karbassi et al., 2004).
Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities (Kumar et al., 2012).
Spectroscopic Properties and Environmental Effects : Studies on the electronic absorption, excitation, and fluorescence properties of compounds analogous to this compound reveal important insights into their spectroscopic properties and how these are affected by the environment (Al-Ansari, 2016).
Molecular Docking and Anticancer Potential : Molecular docking studies and evaluation for anticancer and antimicrobial activities on structurally related compounds suggest potential avenues for exploring the biomedical applications of this compound (Katariya et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl)-[3-(2-phenylethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-14-11-18(12-15-22)20(23)19-17(8-5-13-21-19)10-9-16-6-3-2-4-7-16/h2-8,13,18H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZYSGHNVKSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565000 | |
| Record name | (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38093-13-9 | |
| Record name | (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



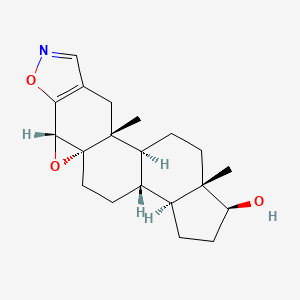



![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
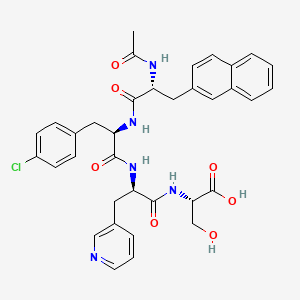
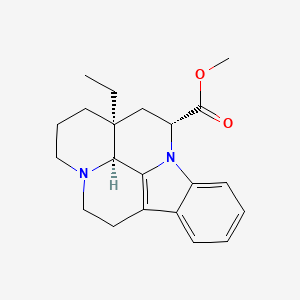


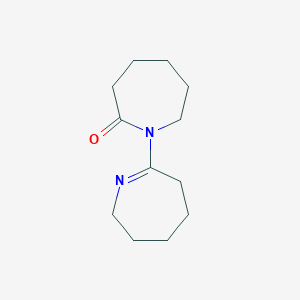

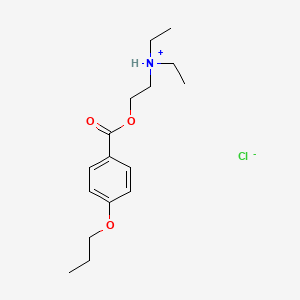
![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)
